3-Bromo-2-hydroxy-5-(pentafluorothio)benzaldehyde
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Overview
Description
. This compound is characterized by the presence of bromine, formyl, hydroxy, and sulphur pentafluoride groups, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 3-Bromo-2-hydroxy-5-(pentafluorothio)benzaldehyde involves several steps, typically starting with the bromination of a suitable phenol derivativeThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product . Industrial production methods often involve optimizing these conditions to achieve large-scale synthesis efficiently.
Chemical Reactions Analysis
3-Bromo-2-hydroxy-5-(pentafluorothio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
3-Bromo-2-hydroxy-5-(pentafluorothio)benzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique functional groups make it useful in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-hydroxy-5-(pentafluorothio)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The bromine and formyl groups can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. The sulphur pentafluoride group can participate in various chemical interactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
3-Bromo-2-hydroxy-5-(pentafluorothio)benzaldehyde can be compared with other similar compounds, such as:
3-Bromo-4-hydroxyphenylsulphur pentafluoride: Lacks the formyl group, resulting in different reactivity and applications.
5-Formyl-4-hydroxyphenylsulphur pentafluoride: Lacks the bromine atom, leading to variations in substitution reactions.
3-Bromo-5-formylphenylsulphur pentafluoride: Lacks the hydroxy group, affecting its interactions with biological targets. The presence of all these functional groups in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
3-bromo-2-hydroxy-5-(pentafluoro-λ6-sulfanyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF5O2S/c8-6-2-5(16(9,10,11,12)13)1-4(3-14)7(6)15/h1-3,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJZMVWTWWYAKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)Br)S(F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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